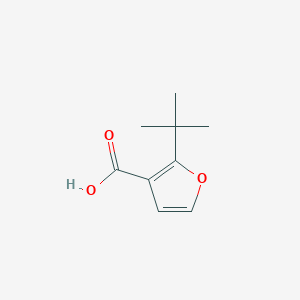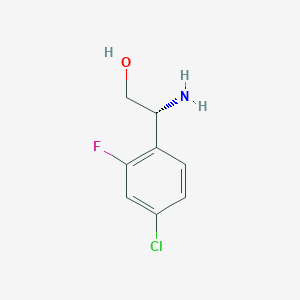
(R)-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with a difluoro-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoro-5-nitrobenzene and ®-pyrrolidine.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Substitution: The pyrrolidine ring can be functionalized at different positions using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine
In medicine, ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or materials.
Mechanism of Action
The mechanism of action of ®-2-(2,4-Difluoro-5-nitrophenyl)pyrrolidine would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,4-Difluorophenyl)pyrrolidine: Lacks the nitro group, which may affect its reactivity and biological activity.
®-2-(2,4-Difluoro-5-methylphenyl)pyrrolidine: Contains a methyl group instead of a nitro group, which could influence its chemical properties.
Properties
Molecular Formula |
C10H10F2N2O2 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluoro-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F2N2O2/c11-7-5-8(12)10(14(15)16)4-6(7)9-2-1-3-13-9/h4-5,9,13H,1-3H2/t9-/m1/s1 |
InChI Key |
BQZNITCDQGBXJX-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2F)F)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


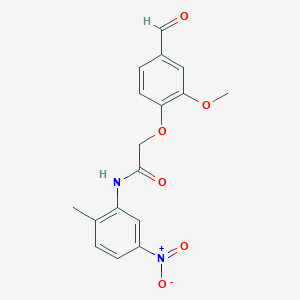
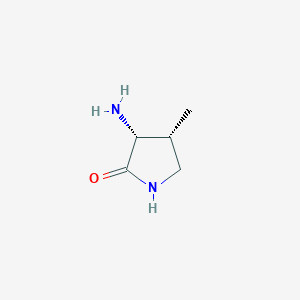


![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12985933.png)
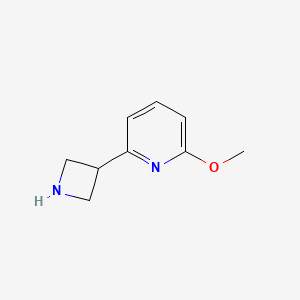
![3-Bromo-1-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12985947.png)
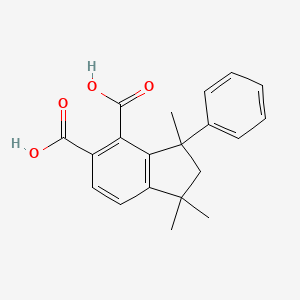

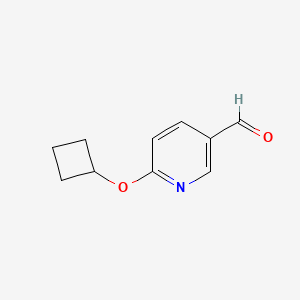
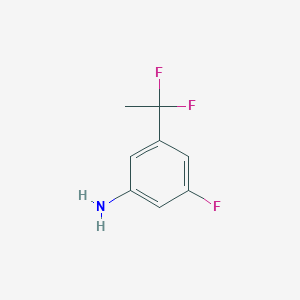
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B12985969.png)
